a-D-Arabinopyranosyl azide
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Overview
Description
Alpha-D-Arabinopyranosyl azide is a chemical compound with the molecular formula C5H9N3O4 It is a derivative of arabinose, a five-carbon sugar, and contains an azide group (-N3) attached to the arabinopyranosyl moiety
Preparation Methods
Alpha-D-Arabinopyranosyl azide can be synthesized through several methods. One common approach involves the reaction of arabinose with sodium azide in the presence of triethylamine . Another method includes the reaction of arabinose with tetraethylammonium azide or the direct conversion of alpha-D-arabinopyranosyl bromide to alphthis compound . These methods typically require specific reaction conditions, such as the use of methanol as a solvent and the addition of ion-exchange resins for neutralization .
Chemical Reactions Analysis
Alpha-D-Arabinopyranosyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile and replaces other groups in the molecule.
Reduction Reactions: The azide group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Rearrangement Reactions: The Curtius rearrangement involves the conversion of acyl azides to isocyanates, which can further react to form various products.
Scientific Research Applications
Alpha-D-Arabinopyranosyl azide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of a-D-Arabinopyranosyl azide involves its interaction with specific molecular targets and pathways. The azide group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and the modification of existing molecules . This reactivity makes it a valuable tool in chemical biology and drug development, where it can be used to introduce functional groups into target molecules and study their biological effects .
Comparison with Similar Compounds
Alpha-D-Arabinopyranosyl azide can be compared with other similar compounds, such as:
Alpha-D-Arabinofuranosyl azide: Another derivative of arabinose with a different ring structure (furanose vs. pyranose).
Betthis compound: A stereoisomer of this compound with the azide group in a different spatial arrangement.
Alpha-D-Glucopyranosyl azide: A similar compound derived from glucose instead of arabinose.
Properties
IUPAC Name |
(2S,3S,4R,5R)-2-azidooxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O4/c6-8-7-5-4(11)3(10)2(9)1-12-5/h2-5,9-11H,1H2/t2-,3-,4+,5+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWBURHISBVZHI-MBMOQRBOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)N=[N+]=[N-])O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@H](O1)N=[N+]=[N-])O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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